molecular formula C17H10O4 B2427386 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one CAS No. 898430-01-8

4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one

Cat. No.: B2427386
CAS No.: 898430-01-8
M. Wt: 278.263
InChI Key: ZSADBVXZEDCHBR-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

The synthesis of 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one typically involves several steps, including the formation of the benzofuran ring and the subsequent attachment of the chromen-2-one moiety. Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Known for its use in photochemotherapy.

    Angelicin: Exhibits anticancer properties.

What sets this compound apart is its unique combination of the benzofuran and chromen-2-one moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-11-5-6-15-12(8-11)13(9-17(19)21-15)16-7-10-3-1-2-4-14(10)20-16/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSADBVXZEDCHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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